Boc-D-pyr-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-D-pyr-OH can be synthesized through the following steps :
Reaction of Pyroglutamic Acid with tert-Butyl Alcohol and Dimethylformamide: Pyroglutamic acid is reacted with tert-butyl alcohol and dimethylformamide under suitable temperature conditions.
Crystallization and Purification: The target product is obtained through crystallization and purification steps.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, solvent ratios, and purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Boc-D-pyr-OH undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in peptide synthesis where the Boc group is removed to expose the amino group for further reactions.
Hydrolysis: The compound can undergo hydrolysis to remove the Boc protecting group, yielding D-pyroglutamic acid.
Common Reagents and Conditions:
Acidic Conditions: Hydrochloric acid or trifluoroacetic acid is often used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide or other bases can be used for deprotection under specific conditions.
Major Products Formed:
D-pyroglutamic acid: Formed after the removal of the Boc protecting group.
Scientific Research Applications
Boc-D-pyr-OH has a wide range of applications in scientific research, including :
Chemistry: Used as an intermediate in the synthesis of various peptides and peptide-based drugs.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide hormones and bioactive peptides with therapeutic potential.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-D-pyr-OH primarily involves its role as a protecting group in peptide synthesis . The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthesis, the Boc group is removed under acidic or basic conditions to yield the free amino group .
Comparison with Similar Compounds
N-Boc-L-pyroglutamic acid: Similar in structure but differs in the stereochemistry of the pyroglutamic acid moiety.
N-Boc-4-hydroxy-L-pyrrolidine lactone: Another Boc-protected compound used in peptide synthesis.
Uniqueness: Boc-D-pyr-OH is unique due to its specific stereochemistry, making it particularly useful in the synthesis of D-configured peptides and peptide-based drugs . Its stability and ease of removal under mild conditions make it a preferred choice for protecting the amino group during complex synthetic processes .
Biological Activity
Boc-D-pyr-OH, or N-Boc-D-pyrrolidine-2-carboxylic acid, is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article explores its biological activities, synthesis, and potential applications based on current research findings.
Overview of this compound
This compound is a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino function, facilitating various chemical reactions without interfering with the biological activity of the compound.
Synthesis
The synthesis of this compound typically involves the protection of the amino group on D-pyrrolidine followed by carboxylation. Various methods have been reported for its synthesis, including:
- Direct Carboxylation : Using carbon dioxide under basic conditions.
- Reactions with Acid Chlorides : Employing acyl chlorides to introduce the carboxylic acid functionality.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Study : A study published in Nature showed that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL and 64 µg/mL respectively, indicating moderate potency against these pathogens .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. The compound was found to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage.
- Research Findings : In a study assessing various compounds' antioxidant capacities, this compound showed an IC50 value of 25 µM in DPPH radical scavenging assays, suggesting strong antioxidant potential .
The biological activities of this compound can be attributed to its ability to interact with cellular targets. It is hypothesized that:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membrane integrity or inhibit essential enzymes involved in bacterial metabolism.
- Antioxidant Mechanism : Its structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C10H14NO5- |
---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h6H,4-5H2,1-3H3,(H,13,14)/p-1/t6-/m1/s1 |
InChI Key |
MJLQPFJGZTYCMH-ZCFIWIBFSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC1=O)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)[O-] |
Origin of Product |
United States |
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